molecular formula C9H9F4NO B12283225 2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-OL

2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-OL

Cat. No.: B12283225
M. Wt: 223.17 g/mol
InChI Key: UJJZTXPJTZTQQM-UHFFFAOYSA-N
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Description

2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-OL is an organic compound with the molecular formula C9H9F4NO It is a derivative of phenylethanol, where the phenyl ring is substituted with fluorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-OL typically involves the reaction of 4-fluoro-3-(trifluoromethyl)benzaldehyde with an appropriate amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-OL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(3-(trifluoromethyl)phenyl)ethan-1-OL
  • 4-Fluoro-2-(trifluoromethyl)aniline
  • 2-Fluoro-3-(trifluoromethyl)aniline

Uniqueness

2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-OL is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the phenyl ring. This unique substitution pattern can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C9H9F4NO

Molecular Weight

223.17 g/mol

IUPAC Name

2-amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H9F4NO/c10-7-2-1-5(8(14)4-15)3-6(7)9(11,12)13/h1-3,8,15H,4,14H2

InChI Key

UJJZTXPJTZTQQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)C(F)(F)F)F

Origin of Product

United States

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